2-Ethyl-3,5-dimethylpyrazine is an organic compound belonging to the alkylpyrazine class. It is a heterocyclic aromatic compound characterized by its roasted, nutty, earthy, and potato chip-like aroma. [, , ] This compound is naturally found in various food sources, including roasted coffee, chocolate, nuts, and cooked potatoes. [, , , , , ] In scientific research, 2-ethyl-3,5-dimethylpyrazine is primarily studied for its potent aroma properties and its contribution to the flavor profile of various foods and beverages.
The synthesis of 2-ethyl-3,5-dimethylpyrazine can be achieved through various methods:
The molecular structure of 2-ethyl-3,5-dimethylpyrazine features a pyrazine ring with two methyl groups located at the 3 and 5 positions and an ethyl group at the 2 position. The structural formula can be represented as follows:
Key Structural Features:
The compound exhibits a planar structure due to the conjugated system of the pyrazine ring, which contributes to its aromatic properties .
2-Ethyl-3,5-dimethylpyrazine can participate in various chemical reactions typical of pyrazines:
The mechanism of action for 2-ethyl-3,5-dimethylpyrazine primarily relates to its role as an olfactory stimulus in insects. For instance, studies have demonstrated that this compound elicits significant electroantennogram responses in fire ants (Solenopsis invicta), indicating its effectiveness as an alarm pheromone. The response intensity increases with concentration, suggesting a dose-dependent relationship that triggers behavioral responses in these insects .
The physical and chemical properties of 2-ethyl-3,5-dimethylpyrazine include:
These properties contribute to its utility in various applications within food science and perfumery .
The applications of 2-ethyl-3,5-dimethylpyrazine are diverse:
2-Ethyl-3,5-dimethylpyrazine (CAS Registry Number: 27043-05-6; alternative CAS: 13925-07-0) is defined by the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol [3] [4]. The compound features a pyrazine ring—a six-membered heterocycle with two nitrogen atoms at opposing positions—substituted with an ethyl group at the 2-position and methyl groups at the 3- and 5-positions. This arrangement creates distinct electronic and steric properties that influence both its chemical behavior and sensory characteristics.
Table 1: Physicochemical Properties of 2-Ethyl-3,5-dimethylpyrazine
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Boiling Point | 180-181°C | Lit. | [3] [4] |
Density | 0.965 g/mL | 25°C | [4] |
Refractive Index | 1.500 | 20°C | [3] |
Flash Point | 69°C (closed cup) | -- | [3] |
Vapor Pressure | 0.8 ± 0.3 mmHg | 25°C | [10] |
LogP (Partition Coefficient) | 1.63 | Predicted | [10] |
Spectroscopic characterization confirms its structure: Nuclear Magnetic Resonance (NMR) reveals distinct proton environments corresponding to the ethyl group’s methylene (δ ~2.7 ppm, quartet), methyl groups (δ ~2.5 ppm, singlets), and aromatic protons (δ ~8.3 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) analysis under electron ionization conditions shows a characteristic molecular ion at m/z 136, with key fragmentation peaks at m/z 121 (loss of methyl) and m/z 108 (loss of ethyl) [9]. Retention indices across polar stationary phases range from 1434 to 1494, aiding analytical identification in complex matrices like coffee or roasted meats [8].
The compound was first identified in the mid-20th century during investigations into coffee aroma chemistry. Researchers isolated it from roasted coffee beans, recognizing its contribution to the "roasted" and "earthy" sensory notes characteristic of this globally significant beverage [9]. This discovery catalyzed broader studies into alkylpyrazines as key flavor determinants in Maillard reaction products—the complex network of reactions between amino acids and reducing sugars during thermal processing.
Beyond coffee, 2-Ethyl-3,5-dimethylpyrazine occurs naturally in diverse food systems:
Its presence across these matrices underscores its formation via both thermal degradation (e.g., roasting) and enzymatic pathways (e.g., fermentation). Historically, its isolation from natural sources relied on steam distillation or solvent extraction followed by fractional distillation. Contemporary analyses employ Solid-Phase Microextraction (SPME) coupled with GC-MS, revealing concentrations often in parts-per-billion ranges, yet sensorially significant due to low odor thresholds (0.4 μg/L in water) [6]. The compound received FEMA GRAS (Generally Recognized As Safe) status (FEMA 3149) and JECFA (Joint FAO/WHO Expert Committee on Food Additives) approval (JECFA 775), formalizing its use as a flavor ingredient [5].
The structural complexity of alkylpyrazines generates significant isomeric diversity. For C₈H₁₂N₂, positional isomerism arises from variations in alkyl group placement on the pyrazine ring. 2-Ethyl-3,5-dimethylpyrazine exemplifies this challenge, as it coexists with and is often confused with:
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